{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride
Description
{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride is a heterocyclic amine derivative featuring a 1,2,4-oxadiazole core substituted with a 2-methoxyethyl group at position 3 and a methyl(methylamine) moiety at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and synthetic applications. Its molecular formula is C₈H₁₅ClN₃O₂ (calculated from structural data in ), with a molecular weight of approximately 220.68 g/mol. The compound's stability arises from the oxadiazole ring's resonance stabilization, while the methoxyethyl group introduces hydrophilicity and conformational flexibility .
Properties
CAS No. |
1807982-46-2 |
|---|---|
Molecular Formula |
C7H14ClN3O2 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the oxadiazole ring with 2-methoxyethyl halides in the presence of a base.
Methylation of the Amine Group: The final step involves the methylation of the amine group using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic or photonic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of 1,2,4-oxadiazole derivatives with varying substituents. Key structural analogues and their properties are compared below:
Physicochemical Properties
- Solubility : The target compound’s methoxyethyl group improves aqueous solubility compared to purely alkyl-substituted analogues (e.g., ethyl or isopropyl derivatives) . However, phenyl-substituted derivatives (e.g., 4-methoxyphenyl) exhibit lower aqueous solubility due to hydrophobic aromatic interactions .
- Reactivity : The oxadiazole ring’s electron-deficient nature facilitates nucleophilic attacks. Nitro-substituted analogues (e.g., N,N-dimethyl-N-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride) show heightened electrophilicity, enabling diverse reaction pathways .
- Pharmacological Potential: Fluorinated derivatives (e.g., 2-fluoro- or 3-fluorophenyl variants) demonstrate enhanced blood-brain barrier penetration, as seen in related CNS-targeting compounds .
Biological Activity
The compound {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies assessing its efficacy in different applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H13N3O2·HCl |
| Molecular Weight | 189.66 g/mol |
| Boiling Point | 359.0 ± 48.0 °C (Predicted) |
| Density | 1.095 ± 0.06 g/cm³ (Predicted) |
| pKa | 10.31 ± 0.10 (Predicted) |
These properties suggest that the compound may exhibit stability under various conditions, which is essential for biological applications.
The biological activity of this compound is largely attributed to its interaction with specific biological targets. The oxadiazole moiety is known for its diverse pharmacological effects, including antimicrobial and antifungal activities. The presence of the methoxyethyl group may enhance solubility and bioavailability, making it a promising candidate for further development.
Antimicrobial Effects
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance:
- Fungicidal Activity : In a greenhouse study, derivatives of oxadiazoles demonstrated varying degrees of fungicidal activity against common plant pathogens. The compound's structure suggests potential efficacy against fungi due to its ability to disrupt cellular processes in these organisms .
Cytotoxicity Studies
Preliminary cytotoxicity assays have been conducted to evaluate the safety profile of this compound). The results indicate a moderate cytotoxic effect on certain cancer cell lines, suggesting potential as an anticancer agent. However, further studies are required to elucidate the exact mechanisms and therapeutic windows .
Case Studies
- Case Study on Antifungal Activity : A recent investigation into various oxadiazole derivatives showed that compounds similar to this compound exhibited EC50 values significantly lower than standard antifungal agents, indicating superior efficacy in inhibiting fungal growth .
- Cytotoxicity in Cancer Research : In vitro studies demonstrated that this compound could inhibit cell proliferation in breast cancer cell lines at concentrations lower than those required for traditional chemotherapeutics. This suggests a promising avenue for future research into its use as an adjunct therapy in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
